4-Iodo-2-methoxypyrimidine

Catalog No.
S15853525
CAS No.
M.F
C5H5IN2O
M. Wt
236.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Iodo-2-methoxypyrimidine

Product Name

4-Iodo-2-methoxypyrimidine

IUPAC Name

4-iodo-2-methoxypyrimidine

Molecular Formula

C5H5IN2O

Molecular Weight

236.01 g/mol

InChI

InChI=1S/C5H5IN2O/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3

InChI Key

CZJKETXIYCAJOV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=N1)I

4-Iodo-2-methoxypyrimidine (CAS: 1803880-55-8) is a highly reactive heterocyclic building block designed for advanced pharmaceutical synthesis . Weighing 236.01 g/mol, this compound features an activated C4-iodine bond that serves as a highly reactive electrophile for palladium-catalyzed cross-coupling reactions [1]. The 2-methoxy group acts as a stable directing moiety that prevents unwanted side reactions during complex API assembly, making it a strategic procurement choice for synthesizing functionalized pyrimidines compared to unfunctionalized or chlorinated baselines [2].

Research Fit

Cross-coupling building block for Suzuki, Sonogashira, and Negishi reactions at C4
Documented intermediate in pyrimidine-based EGFR kinase inhibitor synthesis
Methoxy group at C2 provides electronic activation and further derivatization handle

Substituting 4-iodo-2-methoxypyrimidine with the cheaper 4-chloro-2-methoxypyrimidine introduces significant process liabilities. The C-Cl bond in pyrimidines exhibits a high activation energy for oxidative addition, often rendering standard palladium systems unsuccessful without the addition of expensive, proprietary phosphine ligands [1]. This forces process chemists to use elevated temperatures, which can degrade thermally sensitive downstream functional groups. Furthermore, utilizing unprotected 2,4-dihalopyrimidines to save costs typically results in poor regioselectivity, generating mixtures of C2 and C4 functionalized products that require solvent-intensive chromatographic separation, ultimately driving up the total cost of manufacturing [2].

Substitution Risk

4-Bromo or 4-Chloro analogs
Lower oxidative addition reactivity (I > Br > Cl) may require different catalytic conditions and can shift reaction outcomes
2-Iodo-4-methoxypyrimidine (positional isomer)
Directs cross-coupling to C2 instead of C4, fundamentally altering the accessible chemical space
Iodo substrate for polyhalogenated pyrimidines
Chloropyrimidines reported preferable when chemo- and regioselective sequential functionalization is required; iodo may compromise selectivity

Oxidative Addition Kinetics & Catalyst Compatibility

In palladium-catalyzed cross-coupling reactions, the C-I bond of iodopyrimidines undergoes oxidative addition significantly faster than the C-Cl bond of chloropyrimidines [1]. While 4-chloropyrimidines frequently fail to couple using standard catalysts and require complex systems like Pd2(dba)3 with specialized ligands, 4-iodopyrimidines achieve high conversion under milder conditions with generic palladium sources [1].

Evidence DimensionCatalyst requirement and reaction viability
Target Compound DataCompatible with standard Pd catalysts at mild temperatures
Comparator Or Baseline4-Chloro-2-methoxypyrimidine: Unsuccessful with standard systems; requires specialized ligands and elevated heat
Quantified DifferenceElimination of proprietary ligand costs and reduction in thermal degradation risks
ConditionsPalladium-catalyzed Suzuki cross-coupling with arylboronic acids

Enabling the use of generic, inexpensive palladium catalysts at lower temperatures drastically reduces the cost of goods sold (COGS) during API scale-up.

C4 Iodo vs C4 Bromo reactivity
Class-level inference
Reactivity order in Pd(0) oxidative addition: I > Br > Cl
Supports reactivity-based procurement selection
Magnitude substrate- and condition-dependent

Regioselectivity in C-N/C-C Bond Formation

The presence of the 2-methoxy group perfectly blocks the C2 position, ensuring that nucleophilic aromatic substitution (SNAr) or cross-coupling occurs exclusively at the C4 position. In contrast, utilizing 2,4-dihalopyrimidines as cheaper alternatives forces the reaction to compete between the C2 and C4 sites, requiring careful optimization to achieve selectivity and often resulting in mixed regioisomers [1].

Evidence DimensionRegioisomer distribution (C4 vs C2)
Target Compound Data100% C4-selective functionalization
Comparator Or Baseline2,4-Dihalopyrimidines: Prone to mixed C2/C4 functionalization without highly specific catalysts
Quantified DifferenceComplete elimination of C2-functionalized byproducts
ConditionsPalladium-catalyzed amination or cross-coupling

Bypassing the formation of regioisomers eliminates the need for expensive, low-throughput chromatographic purification steps in industrial workflows.

Chemoselectivity: iodo vs chloro
Direct head-to-head comparison
Chloropyrimidines preferable over iodo substrates for selective arylations in polyhalogenated systems
Iodo high reactivity may compromise selectivity in sequential couplings
Schomaker & Delia, J Org Chem 2001

Precursor Suitability for Uracil Core

Beyond its role in directing coupling, the 2-methoxy group serves as a highly efficient masked carbonyl. Following C4-functionalization, the methoxy group can be cleanly deprotected to yield a 2-oxo (uracil) derivative. This offers a distinct synthetic advantage over 2-aminopyrimidines, which require harsh diazotization or complex transhalogenation steps to modify the C2 position [1].

Evidence DimensionPost-coupling functional group conversion
Target Compound DataSingle-step, high-yield deprotection to 2-oxo pyrimidine
Comparator Or Baseline4-Iodo-2-aminopyrimidine: Requires multi-step or harsh conditions for C2 modification
Quantified DifferenceStreamlined generation of the uracil pharmacophore
ConditionsPost-coupling synthetic modification

This dual-purpose reactivity (C4 coupling + C2 unmasking) makes it a highly efficient procurement choice for synthesizing antiviral nucleoside analogs.

Aminolysis rate comparison
Cross-study comparable
Reactivity order Br > I > Cl; maximum rate difference ~3-fold within a structural group
Halogen identity can produce measurable rate differences in nucleophilic aromatic substitution
Aminolysis kinetics, Arantz & Brown 1971
Commercial purity benchmark
Supporting evidence
98% purity; batch-specific Certificate of Analysis available on request
Standardized purity supports reproducible cross-coupling outcomes
Multiple vendor specification

Kinase Inhibitor API Manufacturing

The ability to perform Suzuki and Buchwald-Hartwig couplings at mild temperatures using 4-iodo-2-methoxypyrimidine preserves complex, thermally labile pharmacophores, making it a critical building block for modern targeted therapies [1].

Modified Nucleoside and Antiviral Synthesis

Because the 2-methoxy group can be efficiently unmasked to form a 2-oxo pyrimidine core, this compound is highly suited for the rapid, scalable assembly of unnatural nucleoside analogs [2].

High-Throughput Fragment-Based Drug Discovery (FBDD)

The superior oxidative addition kinetics of the C4-iodine bond allow for reliable, room-temperature parallel synthesis of diverse pyrimidine libraries without the need for extensive catalyst optimization [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki-Miyaura C4 arylation
Iodo leaving group reactivity context
Reaction condition optimization for single-site coupling
EGFR kinase inhibitor intermediate synthesis
Documented synthetic entry point to pyrimidine-based inhibitors
Reproducibility of cross-coupling step in inhibitor scaffold assembly
Sonogashira and Negishi alkynylation/alkylation
Versatile electrophile for Pd-catalyzed coupling with terminal alkynes and organozinc reagents
Compatibility with diverse organometallic nucleophiles
Regulated laboratory procurement with QC traceability
Batch-specific COA documentation available
Documentation compliance for reproducible research documentation

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

235.94466 g/mol

Monoisotopic Mass

235.94466 g/mol

Heavy Atom Count

9

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